

Check Availability & Pricing

# Application Notes and Protocols for Nerandomilast Testing in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Nerandomilast |           |
| Cat. No.:            | B10856306     | Get Quote |

### Introduction

Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF) are debilitating interstitial lung diseases characterized by progressive scarring of the lung tissue, leading to a decline in lung function and, ultimately, respiratory failure.[1][2][3] **Nerandomilast**, a novel, orally administered, selective phosphodiesterase 4B (PDE4B) inhibitor, has emerged as a promising therapeutic agent for these conditions.[2][4][5] Its mechanism of action involves the inhibition of PDE4B, an enzyme highly expressed in lung fibroblasts and immune cells.[1][2][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn exerts both anti-inflammatory and anti-fibrotic effects.[1][4][6] **Nerandomilast** has been shown to reduce the expression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6, as well as pro-fibrotic growth factors like TGF- $\beta$ .[3][6] Clinical trials, including the FIBRONEER-IPF and FIBRONEER-ILD studies, have demonstrated the efficacy of **Nerandomilast** in slowing the decline of lung function in patients with IPF and PPF.[7][8][9]

Patient-derived organoids (PDOs) have revolutionized preclinical drug development by providing a three-dimensional, in vitro model system that faithfully recapitulates the cellular heterogeneity and pathophysiology of the original patient tissue.[10][11][12] Lung organoids, in particular, offer a powerful platform for studying respiratory diseases and evaluating therapeutic responses in a patient-specific manner.[12][13]



This document provides detailed application notes and protocols for the development of patient-derived organoids from individuals with fibrotic lung diseases and their subsequent use in testing the efficacy of **Nerandomilast**.

## **Data Presentation**

**Table 1: Summary of Nerandomilast Clinical Trial Data** 

| Clinical<br>Trial                      | Phase | Indication                                    | Treatment<br>Arms                                                      | Primary<br>Endpoint                                                     | Key<br>Findings                                                                                              |
|----------------------------------------|-------|-----------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|
| FIBRONEER-<br>IPF<br>(NCT053210<br>69) | 3     | Idiopathic<br>Pulmonary<br>Fibrosis (IPF)     | Nerandomilas<br>t 9 mg BID,<br>Nerandomilas<br>t 18 mg BID,<br>Placebo | Absolute change from baseline in Forced Vital Capacity (FVC) at week 52 | Statistically significant reduction in FVC decline with both Nerandomilas t doses compared to placebo.[2][7] |
| FIBRONEER-<br>ILD<br>(NCT053210<br>82) | 3     | Progressive<br>Pulmonary<br>Fibrosis<br>(PPF) | Nerandomilas<br>t 9 mg BID,<br>Nerandomilas<br>t 18 mg BID,<br>Placebo | Absolute change from baseline in Forced Vital Capacity (FVC) at week 52 | Statistically significant reduction in FVC decline with both Nerandomilas t doses compared to placebo.[7]    |

Table 2: Expected In Vitro Efficacy of Nerandomilast on IPF Patient-Derived Organoids



| Assay                                                             | Endpoint                                                                                            | Expected Outcome with<br>Nerandomilast Treatment                                               |
|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Viability Assay (e.g., CellTiter-<br>Glo® 3D)                     | ATP levels (surrogate for cell viability)                                                           | No significant change in viability at therapeutic concentrations, indicating low cytotoxicity. |
| Fibrosis Marker Expression (qPCR/Immunofluorescence)              | Collagen I (COL1A1), Fibronectin (FN1), α-Smooth Muscle Actin (α-SMA/ACTA2) mRNA and protein levels | Dose-dependent decrease in the expression of key fibrotic markers.                             |
| Pro-inflammatory Cytokine<br>Secretion (ELISA/Multiplex<br>Assay) | Levels of TNF- $\alpha$ , IL-1 $\beta$ , IL-6 in conditioned media                                  | Dose-dependent reduction in the secretion of pro-inflammatory cytokines.                       |
| cAMP Levels (cAMP-Glo™<br>Assay)                                  | Intracellular cAMP concentration                                                                    | Dose-dependent increase in intracellular cAMP levels.                                          |
| TGF-β Pathway Activation (Western Blot)                           | Phosphorylation of Smad2/3                                                                          | Reduction in TGF-β-induced phosphorylation of Smad2/3.                                         |

# **Experimental Protocols**

# Protocol 1: Generation of Patient-Derived Lung Organoids from Biopsy Samples

#### 1.1. Materials

- Human lung biopsy tissue from IPF/PPF patients
- DMEM/F12 with HEPES
- Collagenase Type I (1000 U/mL)
- Dispase (1 U/mL)
- DNase I (100 μg/mL)



- Fetal Bovine Serum (FBS)
- Matrigel® Basement Membrane Matrix
- Advanced DMEM/F12
- N-2 Supplement
- B-27 Supplement
- N-acetylcysteine (1.25 mM)
- Human Epidermal Growth Factor (EGF) (50 ng/mL)
- Human Fibroblast Growth Factor 10 (FGF10) (100 ng/mL)
- Noggin (100 ng/mL)
- R-spondin-1 (500 ng/mL)
- SB431542 (10 μM)
- Y-27632 (10 μM)
- Primocin

#### 1.2. Procedure

- Tissue Collection and Transport: Collect fresh lung biopsy tissue in DMEM/F12 on ice. Process the tissue within 2-4 hours of collection.
- Tissue Digestion:
  - Mince the tissue into small pieces (<1 mm³) in a sterile petri dish.
  - Transfer the minced tissue to a 15 mL conical tube containing a digestion solution of Collagenase I, Dispase, and DNase I in DMEM/F12.
  - Incubate at 37°C for 30-60 minutes with gentle agitation.



- Neutralize the digestion by adding an equal volume of DMEM/F12 with 10% FBS.
- Centrifuge at 300 x g for 5 minutes at 4°C.
- Cell Isolation and Plating:
  - Discard the supernatant and resuspend the cell pellet in Advanced DMEM/F12.
  - Pass the cell suspension through a 70 μm cell strainer.
  - Count the viable cells using a hemocytometer or automated cell counter.
  - Resuspend the cell pellet in cold Matrigel® at a density of 1 x 10<sup>5</sup> cells per 50 μL of Matrigel®.
  - $\circ\,$  Plate 50  $\mu L$  droplets of the Matrigel®/cell suspension into the center of pre-warmed 24-well plates.
  - Incubate at 37°C for 15-20 minutes to solidify the Matrigel® domes.

#### · Organoid Culture:

- Gently add 500 μL of complete lung organoid medium (Advanced DMEM/F12, N-2, B-27, N-acetylcysteine, EGF, FGF10, Noggin, R-spondin-1, SB431542, Y-27632, and Primocin) to each well.
- Culture the organoids at 37°C in a 5% CO<sub>2</sub> incubator.
- Replace the medium every 2-3 days.
- Monitor organoid formation and growth using a brightfield microscope. Organoids should become visible within 7-14 days.
- Organoid Passaging:
  - When organoids become dense, typically every 10-14 days, passage them.
  - Mechanically disrupt the Matrigel® dome and transfer the organoids to a 15 mL conical tube.



- Incubate in a cell recovery solution or gentle cell dissociation reagent to break down the Matrigel®.
- Mechanically dissociate the organoids into smaller fragments by pipetting.
- Re-plate the organoid fragments in fresh Matrigel® as described in step 3.3.

# Protocol 2: Nerandomilast Treatment and Efficacy Assessment

- 2.1. Materials
- Established patient-derived lung organoids
- Nerandomilast (dissolved in DMSO)
- Complete lung organoid medium
- CellTiter-Glo® 3D Cell Viability Assay kit
- TRIzol™ Reagent
- qRT-PCR reagents and primers for COL1A1, FN1, ACTA2, and a housekeeping gene (e.g., GAPDH)
- Antibodies for immunofluorescence: anti-Collagen I, anti-Fibronectin, anti-α-SMA
- ELISA or multiplex assay kits for human TNF-α, IL-1β, IL-6
- cAMP-Glo™ Assay kit
- TGF-β1
- Antibodies for Western Blot: anti-phospho-Smad2/3, anti-total-Smad2/3
- 2.2. Procedure
- · Organoid Plating for Drug Testing:



- Passage organoids as described in Protocol 1.5.
- Plate organoids in 96-well plates for high-throughput screening or 24-well plates for molecular assays.

#### Nerandomilast Treatment:

- Allow organoids to establish for 3-4 days after plating.
- Prepare serial dilutions of Nerandomilast in complete lung organoid medium. A typical concentration range to test would be 0.1 nM to 10 μM. Include a vehicle control (DMSO).
- Replace the medium with the **Nerandomilast**-containing medium.
- Incubate for a predetermined time course (e.g., 48-72 hours).

#### Cell Viability Assay:

- At the end of the treatment period, perform the CellTiter-Glo® 3D assay according to the manufacturer's instructions.
- Measure luminescence to determine cell viability.
- Gene Expression Analysis (qRT-PCR):
  - Harvest organoids and extract total RNA using TRIzol™.
  - Synthesize cDNA and perform qRT-PCR for fibrotic marker genes.
  - Normalize expression to a housekeeping gene and calculate fold change relative to the vehicle control.

#### Immunofluorescence Staining:

- Fix, permeabilize, and block the organoids.
- Incubate with primary antibodies against fibrotic markers overnight at 4°C.
- Incubate with fluorescently labeled secondary antibodies.



- Counterstain with DAPI and image using a confocal microscope.
- Cytokine Secretion Analysis:
  - Collect the conditioned medium from treated and control organoids.
  - Measure the concentration of secreted cytokines using ELISA or a multiplex assay.
- Intracellular cAMP Measurement:
  - Lyse the organoids and measure intracellular cAMP levels using the cAMP-Glo™ Assay kit according to the manufacturer's protocol.
- TGF-β Pathway Analysis:
  - For this assay, pre-treat organoids with Nerandomilast for 1 hour before stimulating with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
  - Lyse the organoids and perform Western blotting to detect the levels of phosphorylated and total Smad2/3.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Nerandomilast Signaling Pathway.





Click to download full resolution via product page

Caption: Patient-Derived Organoid Experimental Workflow.



Patient-Derived Organoid (IPF/PPF)



Click to download full resolution via product page

Caption: Logical Relationship of Nerandomilast Testing in PDOs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. youtube.com [youtube.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pulmonaryfibrosismd.com [pulmonaryfibrosismd.com]
- 4. molscanner.com [molscanner.com]
- 5. boehringer-ingelheim.com [boehringer-ingelheim.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
- 8. chestphysician.org [chestphysician.org]
- 9. Nerandomilast in Patients with Idiopathic Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. How to grow patient-derived organoids (PDOs) | Molecular Devices [moleculardevices.com]
- 11. Organoid technology and applications in lung diseases: Models, mechanism research and therapy opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced lung organoids for respiratory system and pulmonary disease modeling PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoids as a Powerful Model for Respiratory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nerandomilast Meets Phase III Endpoint Medthority [medthority.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Nerandomilast Testing in Patient-Derived Organoids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856306#developing-patient-derived-organoids-fornerandomilast-testing]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com